molecular formula C12H11NO3 B1358659 Methyl 4-hydroxy-6-methylquinoline-2-carboxylate CAS No. 950265-42-6

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate

Cat. No.: B1358659
CAS No.: 950265-42-6
M. Wt: 217.22 g/mol
InChI Key: MRDGZDDDGVIAJY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate is a quinoline derivative with a molecular formula of C12H11NO3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a quinoline ring system, makes it a valuable compound for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as liver toxicity and oxidative stress, have been reported at high doses of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde oxidase, which play roles in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the metabolism of this compound can lead to the production of reactive oxygen species, which can impact cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its activity and function. For instance, its accumulation in the liver can lead to hepatotoxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process to form the quinoline ring . Other methods may involve the use of microwave irradiation, clay catalysts, or solvent-free conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemistry practices. This includes the use of recyclable catalysts, one-pot reactions, and environmentally benign solvents. These methods not only improve the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochromes P450, leading to the formation of potentially bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylquinoline: Similar in structure but lacks the carboxylate group.

    2-Hydroxy-4-methylquinoline: Another similar compound with a hydroxyl group at a different position.

Uniqueness

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

methyl 6-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGZDDDGVIAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625643
Record name Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950265-42-6
Record name Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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